molecular formula C10H10N2O2S2 B4421521 N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B4421521
M. Wt: 254.3 g/mol
InChI Key: JGOFSROKJPTBTP-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a thiophene ring, a sulfonamide group, and a pyridine ring with a methyl substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-aminopyridine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: N-alkylated sulfonamides

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure in glaucoma patients . The sulfonamide group plays a crucial role in this inhibition by coordinating with the zinc ion present in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which influences its electronic properties and biological activity. The presence of the methyl group at the 5-position of the pyridine ring and the sulfonamide group attached to the thiophene ring contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-4-5-9(11-7-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOFSROKJPTBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide
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N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

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